molecular formula C16H13Cl2NO B3983982 3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one

3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B3983982
M. Wt: 306.2 g/mol
InChI Key: NXPRNNYQKUBDLW-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DCFB or DCFPyL, is a small molecule radiopharmaceutical used for positron emission tomography (PET) imaging. It is a promising candidate for prostate cancer imaging due to its high affinity and selectivity for prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells.

Mechanism of Action

DCFPyL binds to PSMA, a transmembrane protein that is highly expressed on prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells. DCFPyL binds to PSMA with high affinity and specificity, allowing for targeted imaging of PSMA-expressing prostate cancer cells.
Biochemical and Physiological Effects:
DCFPyL is a small molecule radiopharmaceutical that is rapidly cleared from the body after imaging. It does not have any known significant biochemical or physiological effects on the body, other than the radiation exposure associated with PET imaging.

Advantages and Limitations for Lab Experiments

DCFPyL has several advantages for lab experiments, including its high affinity and selectivity for PSMA, its low toxicity, and its rapid clearance from the body. However, its use is limited by the need for specialized equipment and expertise for PET imaging, as well as the high cost of the radiopharmaceutical.

Future Directions

Future research directions for DCFPyL include optimization of the synthesis process for increased yield and purity, development of new radiolabeling methods for improved imaging properties, and clinical trials to further evaluate the safety and efficacy of DCFPyL PET imaging for prostate cancer. Additionally, DCFPyL may have potential applications for imaging other PSMA-expressing tumors, such as renal cell carcinoma and glioblastoma.

Scientific Research Applications

DCFPyL is used as a radiopharmaceutical for PET imaging of prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, including those that are small and difficult to detect by other imaging modalities. DCFPyL PET imaging has also been used for staging and monitoring of prostate cancer, as well as for guiding biopsy and treatment decisions.

properties

IUPAC Name

(E)-3-(2,4-dichloroanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-15-8-7-13(17)10-14(15)18/h2-10,19H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPRNNYQKUBDLW-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
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3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Reactant of Route 3
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3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Reactant of Route 4
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Reactant of Route 5
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Reactant of Route 6
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one

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